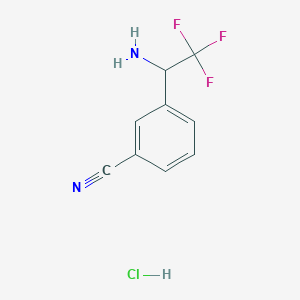![molecular formula C17H22N4O2S B2895189 N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide CAS No. 1436373-22-6](/img/structure/B2895189.png)
N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Scientific Research Applications
Selective 5-HT7 Receptor Ligands and Multifunctional Agents
Research has highlighted the potential of N-alkylated arylsulfonamide derivatives in the design of selective 5-HT7 receptor ligands or multifunctional agents for the treatment of complex diseases. Specific compounds have been identified for their potent and selective antagonistic properties towards the 5-HT7 receptor, showing promising antidepressant-like and pro-cognitive properties in vivo, which could be beneficial in treating CNS disorders (Canale et al., 2016).
Antimicrobial Activity
Some novel heterocycles based on the pyrazole structure have been synthesized and exhibited significant antimicrobial activity. This includes a range of synthesized compounds showing potential as antimicrobial agents, suggesting the versatility of sulfonamide derivatives in combating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer and Radiosensitizing Properties
Studies have also revealed that certain sulfonamide derivatives possess anticancer and radiosensitizing properties. This includes the exploration of novel sulfonamide chalcones and their in vitro anticancer activity against human tumor liver cell lines, indicating their potential use in cancer treatment (Ghorab et al., 2015).
COX-2 Inhibition
The research on sulfonamide-containing 1,5-diarylpyrazole derivatives, such as celecoxib, for blocking cyclooxygenase-2 (COX-2) in vitro and in vivo, shows significant implications for treating inflammatory conditions. This extensive work has led to the identification of potent and selective inhibitors of COX-2, highlighting the importance of sulfonamides in developing anti-inflammatory drugs (Penning et al., 1997).
Mechanism of Action
Target of Action
Compounds containing a 1-methyl-1h-pyrazol-4-yl moiety have been associated with a broad range of biological activities .
Mode of Action
It is known that compounds containing a 1-methyl-1h-pyrazol-4-yl moiety can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds containing a 1-methyl-1h-pyrazol-4-yl moiety have been associated with a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that compounds containing a 1-methyl-1h-pyrazol-4-yl moiety are highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Compounds containing a 1-methyl-1h-pyrazol-4-yl moiety have been associated with a broad range of biological activities, suggesting they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-20-14-17(12-18-20)21-10-5-8-16(13-21)19-24(22,23)11-9-15-6-3-2-4-7-15/h2-4,6-7,9,11-12,14,16,19H,5,8,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKMRTKFZXTERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

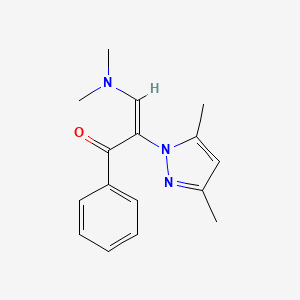
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2895107.png)
methanone](/img/structure/B2895112.png)
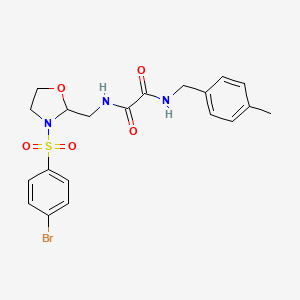
![1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2895114.png)
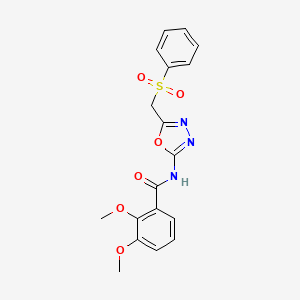
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2895117.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2895118.png)
![7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(4-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B2895119.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)
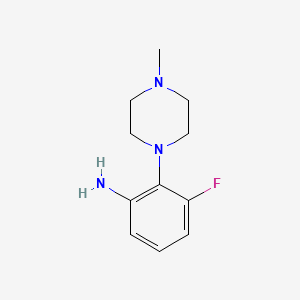
![8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2895125.png)
![1h-Pyrazolo[3,4-b]pyridine-3-carboxylic acid,1,1-dimethylethyl ester](/img/structure/B2895126.png)
